4-Cyclobutoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGJSIFGXOICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614130 | |
| Record name | 4-(Cyclobutyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62577-95-1 | |
| Record name | 4-(Cyclobutyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclobutoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Cyclobutoxybenzoic Acid and Its Analogues
Established Synthetic Pathways for 4-Cyclobutoxybenzoic Acid
The synthesis of this compound typically involves the formation of an ether linkage between a cyclobutyl group and a 4-hydroxybenzoic acid derivative. Two prominent methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
A common starting material for these syntheses is a 4-hydroxybenzoic acid ester, such as methyl 4-hydroxybenzoate, which protects the carboxylic acid functionality during the etherification step. Following the formation of the cyclobutoxy ether, the ester is hydrolyzed to yield the desired this compound.
Williamson Ether Synthesis:
This classical method involves the reaction of an alkoxide with a primary alkyl halide. orgsyn.org In the context of this compound synthesis, this would involve the deprotonation of a 4-hydroxybenzoic acid ester with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclobutyl halide (e.g., cyclobutyl bromide).
Reagent Selection and Optimized Reaction Conditions: The choice of base is critical to ensure efficient deprotonation of the phenolic hydroxyl group without causing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 reaction. Reaction temperatures can range from room temperature to elevated temperatures to ensure a reasonable reaction rate.
Strategies for Yield Enhancement and Purity Control: To maximize the yield, an excess of the cyclobutyl halide can be used to drive the reaction to completion. Purification of the resulting ester is typically achieved through column chromatography. Subsequent hydrolysis of the ester to the carboxylic acid is usually performed under basic conditions (e.g., using NaOH or KOH in a mixture of water and an organic solvent like methanol (B129727) or ethanol), followed by acidification to precipitate the final product. Purity is then assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR).
| Starting Material | Reagents | Solvent | Temperature | Yield |
| Methyl 4-hydroxybenzoate | 1. NaH 2. Cyclobutyl bromide | DMF | Room Temp to 80 °C | Good to Excellent |
| Ethyl 4-hydroxybenzoate | 1. K₂CO₃ 2. Cyclobutyl iodide | Acetonitrile | Reflux | Good |
Mitsunobu Reaction:
The Mitsunobu reaction provides an alternative pathway for the synthesis of ethers from an alcohol and a nucleophile, using a phosphine (B1218219) and an azodicarboxylate as reagents. nih.gov This reaction is particularly useful for its mild conditions and stereochemical inversion at the alcohol center, although the latter is not relevant for the synthesis of this compound from an achiral cyclobutanol (B46151).
Reagent Selection and Optimized Reaction Conditions: In this approach, 4-hydroxybenzoic acid (or its ester) acts as the nucleophile, and cyclobutanol is the alcohol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature.
Strategies for Yield Enhancement and Purity Control: Careful control of the reaction temperature is crucial to avoid side reactions. The workup procedure involves the removal of byproducts such as triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can be challenging. Chromatographic purification is often necessary to isolate the pure product. Using polymer-bound reagents can simplify the purification process.
| Starting Material (Nucleophile) | Alcohol | Reagents | Solvent | Temperature | Yield |
| 4-Hydroxybenzoic acid | Cyclobutanol | PPh₃, DEAD | THF | 0 °C to Room Temp | Moderate to Good |
| Methyl 4-hydroxybenzoate | Cyclobutanol | PPh₃, DIAD | DCM | 0 °C to Room Temp | Moderate to Good |
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its chemical and physical properties. Electrophilic aromatic substitution is the primary method for achieving this.
The directing effect of the cyclobutoxy group (an ortho-, para-director) and the carboxylic acid group (a meta-director) will influence the position of halogenation. Since the cyclobutoxy group is a stronger activating group, halogenation is expected to occur primarily at the positions ortho to the ether linkage (positions 2 and 6).
A general method for the bromination of activated benzoic acids involves treating the substrate with a brominating agent in the presence of a suitable catalyst or solvent. For instance, the bromination of 4-methoxybenzoic acid has been reported using N-bromosuccinimide (NBS) in a suitable solvent. A similar approach could be adapted for this compound.
| Starting Material | Halogenating Agent | Catalyst/Solvent | Product |
| This compound | N-Bromosuccinimide (NBS) | Acetic Acid | 3-Bromo-4-cyclobutoxybenzoic acid |
| This compound | N-Chlorosuccinimide (NCS) | Acetic Acid | 3-Chloro-4-cyclobutoxybenzoic acid |
For the synthesis of 2-halo derivatives, a multi-step sequence might be necessary, potentially involving the halogenation of a precursor with different directing groups, followed by the introduction of the cyclobutoxy and carboxylic acid functionalities. For example, the synthesis of 2-bromo-4-chlorobenzoic acid has been achieved from 2-amino-4-chlorobenzoic acid via a Sandmeyer-type reaction. guidechem.com A similar strategy could be envisioned where a suitably substituted aniline (B41778) is used as a precursor.
Derivatization Strategies for the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into other functional groups, such as esters and amides.
Esterification Reactions
Esterification of this compound can be achieved through several methods, with the Fischer esterification being one of the most common. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com
To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. tcu.edu
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Ester Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4-cyclobutoxybenzoate |
| This compound | Ethanol | HCl (catalytic) | Reflux | Ethyl 4-cyclobutoxybenzoate |
Alternatively, esters can be prepared by reacting the carboxylate salt of this compound with an alkyl halide.
Amidation Reactions
Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. This direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or an activated ester.
A common method for amide formation involves the use of coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.
| Carboxylic Acid | Amine | Coupling Agent | Solvent | Amide Product |
| This compound | Benzylamine | DCC, HOBt | Dichloromethane | N-Benzyl-4-cyclobutoxybenzamide |
| This compound | Aniline | HATU, DIPEA | Dimethylformamide | N-Phenyl-4-cyclobutoxybenzamide |
Alternatively, the carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. This is a highly efficient method for amide bond formation.
Chiral Derivatization for Enantiomeric Separation and Analysis
While specific studies on the chiral derivatization of this compound are not extensively documented, the principles of enantiomeric separation for carboxylic acids are well-established and can be applied to this compound. The primary approach involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers of a chiral carboxylic acid into diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
The success of this indirect method of chiral separation hinges on several factors: the availability of a stable and enantiomerically pure CDA, and the presence of a suitable reactive functional group on the analyte, which in this case is the carboxylic acid moiety. The reaction between the racemic carboxylic acid and the chiral derivatizing agent results in a mixture of diastereomeric products that can be resolved on a non-chiral stationary phase.
Commonly used chiral derivatizing agents for carboxylic acids include chiral amines, which form diastereomeric amides. The selection of the appropriate CDA is crucial for achieving good separation. A study reviewing various CDAs for HPLC separation of amino acid enantiomers provides insights into the types of reagents available. Additionally, a highly selective and sensitive chiral derivatization method has been developed for the HPLC determination of the stereoisomer composition of natural products containing chiral branched alkyl chains, which could be adapted for similar structural motifs. nih.govnih.gov
A new chiral derivatizing agent has been described for α-amino acids that leads to diastereomers separable by reverse-phase HPLC, a technique that could potentially be applied to other classes of chiral acids. chiralpedia.com Pre-column derivatization is a common strategy, as demonstrated in the chiral HPLC method for the separation and quantification of various compounds. orientjchem.org
Table 1: Examples of Chiral Derivatizing Agents for Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer | Separation Technique |
| Chiral Amines (e.g., (R)-1-phenylethylamine) | Carboxylic Acid | Amide | HPLC |
| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Carboxylic Acid | Ester | HPLC |
| O-(4-Nitrobenzyl)hydroxylamine | Carboxylic Acid | Amide | HPLC |
Derivatization for Enhanced Spectroscopic Detection and Ionization Efficiency
For compounds like this compound, derivatization can significantly improve their detectability in various analytical techniques, particularly mass spectrometry (MS). Carboxylic acids can exhibit poor ionization efficiency in electrospray ionization (ESI), a common ionization source in LC-MS. Chemical derivatization can introduce a more readily ionizable group onto the molecule, thereby enhancing the signal intensity.
A study on 4-hydroxybenzoates, which are structurally similar to this compound, demonstrated a derivatization-enhanced detection strategy in mass spectrometry. This approach was used to screen for these compounds and their metabolites, highlighting the utility of derivatization in complex biological matrices. nih.gov The study identified that derivatization with Dansyl-Cl could be used to enhance the detection of 4-hydroxybenzoic acid and its metabolites. nih.gov
Another approach involves the use of specific derivatization reagents designed to improve ionization in LC-MS. For instance, a new derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of biological organic acids, facilitating their detection by positive electrospray ionization tandem mass spectrometry (MS/MS). nih.gov The introduction of a bromine atom also provides a characteristic isotopic pattern that aids in identification. nih.gov
Furthermore, a pre-column derivatization method using p-bromophenacyl bromide (p-BPB) has been developed for the quantitative metabolite profiling of pharmaceuticals containing carboxyl and phenolic hydroxyl groups in human plasma via LC-ICP-MS/MS. rsc.org This method introduces a bromine atom into the molecule, allowing for element-selective detection and quantification. rsc.org
Table 2: Derivatization Reagents for Enhanced Spectroscopic Detection
| Derivatization Reagent | Target Functional Group | Enhancement Mechanism | Analytical Technique |
| Dansyl-Cl | Phenolic Hydroxyl, Carboxylic Acid | Increased Ionization Efficiency | Mass Spectrometry |
| 4-bromo-N-methylbenzylamine | Carboxylic Acid | Improved Positive ESI, Isotopic Pattern | LC-MS/MS |
| p-bromophenacyl bromide (p-BPB) | Carboxylic Acid, Phenolic Hydroxyl | Introduction of a Heteroatom (Br) | LC-ICP-MS/MS |
Custom Synthesis Approaches within Research and Development Contexts
The synthesis of this compound and its analogues for research and development purposes typically starts from readily available precursors. A common synthetic route to 4-alkoxybenzoic acids involves the Williamson ether synthesis. This method utilizes p-hydroxybenzoic acid as a starting material, which is deprotonated with a base like potassium hydroxide (KOH) and then reacted with an appropriate alkyl halide, in this case, a cyclobutyl halide.
For the synthesis of a homologous series of 4-n-alkoxybenzoic acids, p-hydroxybenzoic acid was refluxed with the corresponding alkyl halides in the presence of KOH in methanol. This general procedure can be adapted for the synthesis of this compound by using a suitable cyclobutyl halide.
The synthesis of 4-hydroxybenzoic acid itself can be achieved through various methods, including the Kolbe–Schmitt reaction of potassium phenoxide with carbon dioxide under pressure. chemicalbook.com This precursor can then be alkylated to introduce the cyclobutoxy group. Additionally, microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been explored, offering a sustainable route to this key intermediate. nih.gov
The synthesis of related compounds such as 4-phenoxybenzoic acid has also been described, where phenol (B47542) is reacted with p-chlorobenzoic acid. chemicalbook.com Furthermore, the synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid and acetic anhydride (B1165640) demonstrates a method for modifying the hydroxyl group, which is a key step in the synthesis of alkoxy derivatives. libretexts.org
Table 3: Synthetic Routes to 4-Alkoxybenzoic Acids and Analogues
| Starting Materials | Key Reagents | Product |
| p-Hydroxybenzoic acid, Alkyl halide | KOH, Methanol | 4-n-Alkoxybenzoic acid |
| 4-Chloro-1-butanol, Benzene (B151609) | Ferrous sulfate, etc. | 4-(4-phenylbutoxy) benzoic acid google.com |
| Potassium phenoxide, CO2 | Heat, Pressure | 4-Hydroxybenzoic acid chemicalbook.com |
| Phenol, p-Chlorobenzoic acid | Sodium hydroxide | 4-Phenoxybenzoic acid chemicalbook.com |
| 4-Hydroxybenzoic acid, Acetic anhydride | Sulfuric acid (catalyst) | 4-Acetoxybenzoic acid libretexts.org |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 4-Cyclobutoxybenzoic acid. The spectra are interpreted by assigning observed vibrational frequencies to specific molecular motions.
In the solid phase, this compound, like other carboxylic acids, is expected to exist as a hydrogen-bonded dimer. This association significantly influences the vibrational frequencies of the carboxylic acid group. The FT-IR and FT-Raman spectra of related p-alkoxybenzoic acids have been studied, providing a basis for the interpretation of the spectra of this compound. nih.govmdpi.comresearchgate.net
Key vibrational modes for this compound include:
O-H Stretching: The hydroxyl stretch of the carboxylic acid group is one of the most characteristic bands in the IR spectrum. Due to strong hydrogen bonding in the dimeric form, this band appears as a very broad and intense absorption in the region of 3300-2500 cm⁻¹. spectroscopyonline.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. vscht.cz The aliphatic C-H stretching modes of the cyclobutyl group are expected at slightly lower wavenumbers, in the 3000-2850 cm⁻¹ range. vscht.cz
C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong and sharp band. In saturated carboxylic acid dimers, it is typically observed around 1730-1700 cm⁻¹. For aromatic carboxylic acids, conjugation with the benzene (B151609) ring can lower this frequency to the 1710-1680 cm⁻¹ range. spectroscopyonline.com
C-O Stretching and O-H Bending: The C-O stretching vibration of the carboxylic acid, coupled with O-H in-plane bending, gives rise to strong bands in the 1320-1210 cm⁻¹ region. spectroscopyonline.com An out-of-plane O-H bend, characteristic of the dimer, is also expected around 960-900 cm⁻¹. spectroscopyonline.com
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. vscht.cz
Cyclobutyl Group Vibrations: The cyclobutoxy substituent will exhibit characteristic vibrations, including C-H bending and C-C stretching modes, throughout the fingerprint region of the spectrum.
The complementary nature of FT-IR and FT-Raman spectroscopy is crucial for a complete vibrational analysis. While the O-H and C=O stretching modes are typically strong in the IR spectrum, the aromatic ring and C-C skeletal vibrations often show strong intensity in the Raman spectrum. mdpi.com
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |
| C=O Stretch | 1710 - 1680 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch / O-H Bend | 1320 - 1210 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclobutyl protons, and the acidic proton of the carboxylic acid.
Aromatic Protons: The benzene ring is para-substituted, leading to a characteristic AA'BB' splitting pattern for the aromatic protons. The two protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear at a lower field (higher ppm) compared to the two protons ortho to the electron-donating cyclobutoxy group. rsc.org
Cyclobutyl Protons: The protons of the cyclobutyl ring will exhibit complex multiplets due to spin-spin coupling between adjacent non-equivalent protons.
Carboxylic Acid Proton: The acidic proton of the -COOH group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-185 ppm. rsc.org
Aromatic Carbons: Due to the para-substitution, four distinct signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the cyclobutoxy group will have characteristic chemical shifts influenced by the electronic effects of these substituents.
Cyclobutyl Carbons: The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad singlet) | 170 - 185 |
| Aromatic C-H (ortho to -COOH) | 7.9 - 8.1 (doublet) | ~130 |
| Aromatic C-H (ortho to -O-) | 6.9 - 7.1 (doublet) | ~115 |
| Aromatic C (ipso to -COOH) | - | ~125 |
| Aromatic C (ipso to -O-) | - | ~160 |
| Cyclobutyl -CH-O- | Multiplet | ~75 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis (LC-MS, UPLC-MS)
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for the analysis of such compounds. lcms.czekb.egvu.edu.au
The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a monoisotopic mass of 192.0786 g/mol . In mass spectrometry, the molecule can be ionized to form a molecular ion or a pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. uni.lu
Predicted m/z values for common adducts of this compound: uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.0859 |
| [M+Na]⁺ | 215.0679 |
Fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve:
Loss of the cyclobutyl group: Cleavage of the ether bond can lead to the loss of a cyclobutene (B1205218) molecule (C₄H₆) or a cyclobutyl radical (C₄H₇), resulting in fragments corresponding to 4-hydroxybenzoic acid.
Decarboxylation: Loss of CO₂ (44 Da) from the carboxyl group is a common fragmentation pathway for benzoic acids.
Fragmentation of the cyclobutyl ring: The cyclobutyl ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄).
The combination of retention time from the LC separation and the mass-to-charge ratio and fragmentation pattern from the MS analysis provides a high degree of confidence in the identification and characterization of this compound in complex mixtures. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is dominated by the transitions associated with the substituted benzene ring. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions of the aromatic system. nih.gov
The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.netresearchgate.net In polar solvents, the absorption maxima may shift compared to nonpolar solvents due to differential stabilization of the ground and excited electronic states. Studies on other 4-alkoxybenzoic acids have shown this solvatochromic behavior.
UV-Vis spectroscopy is also a valuable tool for studying complexation reactions. researchgate.netresearchgate.net Changes in the absorption spectrum of this compound upon the addition of a complexing agent can indicate the formation of a new chemical species. By monitoring these spectral changes as a function of the concentration of the complexing agent, it is possible to determine the stoichiometry and binding constant of the resulting complex.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) |
|---|
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometries and Crystal Structures
Studies on other p-n-alkoxybenzoic acids have revealed that these molecules typically form centrosymmetric hydrogen-bonded dimers in the crystal lattice. rsc.orgresearchgate.net The two carboxylic acid groups associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This dimeric structure is a key feature of the solid-state packing of carboxylic acids. rsc.orgresearchgate.net
Table 4: Typical Crystallographic Data for 4-Alkoxybenzoic Acids
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic rsc.org |
| Space Group | P2₁/c or P-1 rsc.org |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies detailing the comprehensive analysis of 4-Cyclobutoxybenzoic acid are not extensively available in public literature, the established methodologies allow for a theoretical exploration of its properties. Such studies would typically involve the following analyses.
Geometric optimization calculations are performed to determine the most stable, low-energy three-dimensional conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy structure.
Following optimization, vibrational frequency analysis is conducted. This predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O, O-H, C-O, C-H). These theoretical predictions are crucial for interpreting experimental spectroscopic data and confirming the molecular structure.
Table 1: Predicted Vibrational Modes for this compound (Hypothetical Data) This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes only, as specific experimental or computational data for this molecule is not available.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | ~3500 |
| C-H Stretch (Aromatic) | ~3100 |
| C-H Stretch (Cyclobutyl) | ~2950 |
| C=O Stretch (Carboxylic Acid) | ~1700 |
| C=C Stretch (Aromatic Ring) | ~1600, ~1500 |
| C-O Stretch (Ether) | ~1250 |
To understand the chemical reactivity of this compound, various local reactivity descriptors are calculated. These analyses help identify the specific atoms or regions of the molecule most likely to participate in chemical reactions.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MESP would show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating sites susceptible to electrophilic attack. In contrast, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack.
Fukui Functions: These functions are used to predict the sites for nucleophilic and electrophilic attack by analyzing the change in electron density when an electron is added or removed.
Average Local Ionization Energy (ALIE): ALIE identifies the regions from which an electron is most easily removed, pointing to the most reactive sites for electrophilic reactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These tools provide a detailed picture of electron localization, helping to distinguish core, bonding, and lone pair electrons and providing insight into the molecule's chemical bonding.
Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental to a molecule's reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms, which are electron-rich areas.
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.
Table 2: FMO Properties of this compound (Hypothetical Data) This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes only.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
DFT calculations can also predict key thermodynamic properties of a molecule at different temperatures. These properties, including enthalpy, entropy, and Gibbs free energy, are essential for understanding the stability and spontaneity of reactions involving the compound.
Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K (Hypothetical Data) This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes only.
| Property | Value |
|---|---|
| Enthalpy (H) | Varies (kJ/mol) |
| Entropy (S) | Varies (J/mol·K) |
| Gibbs Free Energy (G) | Varies (kJ/mol) |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets.
Mycobacterium tuberculosis, the bacterium that causes tuberculosis, relies on the diaminopimelate (DAP) pathway for the biosynthesis of lysine (B10760008) and meso-diaminopimelate, essential components of its cell wall. Dihydrodipicolinate synthase (DapA) is a crucial enzyme in this pathway, making it an attractive target for novel anti-tuberculosis drugs.
In a computational screening study, this compound was identified as a potential inhibitor of Mtb-DapA. preprints.org Molecular docking simulations were performed to predict its binding mode and interactions with the enzyme's active site. The results indicated that this compound could fit into the active site and form key interactions with several amino acid residues.
Table 4: Predicted Interacting Residues of Mtb-DapA with this compound Data sourced from a computational fragment library screening study. preprints.org
| Interacting Amino Acid Residue |
|---|
| Lysine 171 (Lys171) |
| Tyrosine 143 (Tyr143) |
| Arginine 148 (Arg148) |
| Glycine 256 (Gly256) |
These predicted interactions, likely involving hydrogen bonds and hydrophobic contacts, suggest that this compound has the potential to occupy the active site of Mtb-DapA, potentially disrupting its normal enzymatic function and inhibiting a pathway vital for the survival of Mycobacterium tuberculosis. preprints.org This makes the compound a candidate for further investigation and optimization as a potential anti-tubercular agent.
Elucidation of DNA-Compound Binding Modes (e.g., Intercalative Interactions)
The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer and antimicrobial agents. Computational methods are pivotal in elucidating the specific binding modes, which primarily include intercalation, minor groove binding, and major groove binding.
Intercalative interactions involve the insertion of a planar, aromatic portion of a molecule between the base pairs of the DNA double helix. This action causes a distortion in the DNA structure, potentially leading to functional consequences like the inhibition of replication and transcription. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can model this process. These simulations predict the preferred binding orientation, calculate the binding energy, and identify key stabilizing interactions, such as π-stacking with DNA bases and hydrogen bonds.
Determination of Protein-Ligand Affinity and Binding Scores
Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a protein target. In the case of this compound, in silico studies have identified it as a potential inhibitor of Dihydrodipicolinate synthase from Mycobacterium tuberculosis (Mtb-DapA), a key enzyme in a bacterial metabolic pathway. preprints.org
These studies use scoring functions to estimate the binding affinity, often expressed as a binding score or binding free energy (ΔG), which quantifies the strength of the protein-ligand interaction. A lower binding score typically indicates a more favorable interaction. The analysis of the docked pose of this compound within the active site of Mtb-DapA revealed specific interactions with key amino acid residues that stabilize the complex. These interactions are crucial for its inhibitory potential. preprints.org
The key predicted interactions between this compound and the active site of Dihydrodipicolinate synthase are detailed below. preprints.org
| Interacting Residue | Interaction Type (Predicted) |
| Lys171 | Polar |
| Tyr143 | Polar / Non-polar |
| Arg148 | Polar |
| Gly256 | Polar / Non-polar |
| Val257 | Non-polar |
These detailed interaction maps, generated through computational analysis, are fundamental for understanding the molecular basis of the compound's activity and for guiding further optimization. preprints.org
In Silico Screening and Virtual Ligand Discovery Methodologies
Virtual or in silico screening is a cost-effective and rapid computational methodology used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. The identification of this compound as a potential inhibitor of Mycobacterium tuberculosis Dihydrodipicolinate synthase serves as a practical example of this approach. preprints.org
The process typically involves several stages:
Target Preparation : A high-resolution 3D structure of the target protein (e.g., Mtb-DapA) is prepared for docking.
Library Screening : A large database of compounds, such as PubChem, is computationally docked into the defined active site of the target protein. preprints.org This process can be hierarchical, starting with rapid, less computationally intensive methods and progressing to more refined calculations for promising hits.
Hit Selection and Filtering : Compounds are ranked based on their docking scores and their predicted interactions with the protein. preprints.org Molecules that form favorable interactions with key residues in the active site and have good predicted binding affinities are selected as "hits."
Post-Screening Analysis : The shortlisted compounds, including this compound, undergo further analysis, such as molecular dynamics simulations, to validate the stability of the predicted binding mode before being prioritized for experimental validation. preprints.org
This methodology allows researchers to efficiently narrow down vast chemical spaces to a manageable number of promising candidates for further testing. preprints.org
Predictive Analysis of Biological Activities (e.g., PASS Prediction)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. The PASS algorithm analyzes the structure-activity relationships for a vast training set of known biologically active compounds. For a new molecule like this compound, PASS can predict thousands of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity.
The prediction is presented as a list of activities with corresponding probabilities for the compound to be "active" (Pa) or "inactive" (Pi). A high Pa value suggests that the compound's structure is similar to those of known active molecules for that specific biological effect. This predictive analysis is valuable in the early stages of research for several reasons:
Hypothesis Generation : It can suggest novel, previously unsuspected biological activities for a compound.
Prioritization : It helps in prioritizing which compounds to screen experimentally and for which activities.
Off-Target Profiling : It can predict potential side effects or toxicities by identifying likely interactions with unintended biological targets.
Although specific PASS prediction data for this compound is not publicly documented, applying this tool would provide a broad biological activity profile, offering valuable guidance for its further investigation and development.
Influence of Solvent Effects in Computational Models
The biological environment is aqueous, and accurately modeling the effect of the solvent (water) is critical for the reliability of computational predictions of protein-ligand binding and molecular dynamics. Computational models account for solvent effects in two main ways:
Explicit Solvent Models : In this approach, individual solvent molecules (typically water) are explicitly included in the simulation box around the solute (e.g., the protein-ligand complex). While this method is the most realistic and provides detailed information on specific water-mediated interactions, it is computationally very expensive.
Implicit Solvent Models : These models represent the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. This significantly reduces the computational cost while still accounting for the bulk electrostatic effects of the solvent. Common implicit solvent models include the Generalized Born (GB) model and the Poisson-Boltzmann (PB) equation.
For studies on this compound, such as the refinement of its binding affinity to a target protein, incorporating solvent effects is crucial. An implicit solvent model might be used during the initial docking and scoring, while a more rigorous explicit solvent molecular dynamics simulation could be employed to confirm the stability of the binding pose and calculate a more accurate binding free energy. The choice of solvent model can significantly influence the predicted stability and energetics of the protein-compound complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical representations of a molecule's structure (known as molecular descriptors) to its activity.
For a compound like this compound, a QSAR study would be instrumental for lead optimization. The process would involve:
Data Set Compilation : Synthesizing and testing a series of analogues of this compound where the cyclobutoxy group, the position of the substituents on the benzoic acid ring, or other features are systematically varied. The biological activity (e.g., inhibitory concentration against a target enzyme) for each compound is measured.
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP for lipophilicity, molecular weight), electronic properties (e.g., partial charges), and structural features (e.g., topological indices).
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors with the observed biological activity.
Model Validation : The predictive power of the QSAR model is rigorously validated using both internal and external sets of compounds.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent and selective compounds while minimizing unnecessary synthesis and testing.
Investigation of Biological Activities and Underlying Mechanisms of Action
Antimicrobial and Antibacterial Efficacy
Extensive searches of scientific databases and scholarly articles did not yield any specific studies detailing the antimicrobial or antibacterial efficacy of 4-Cyclobutoxybenzoic acid. While the broader class of benzoic acid derivatives has been a subject of antimicrobial research, with some studies indicating that factors such as lipophilicity and the nature of substituents on the benzene (B151609) ring can influence activity, no data is available for the cyclobutoxy substitution.
Enzyme Inhibition Studies in Pathogenic Microorganisms (e.g., Dihydrodipicolinate synthase)
There is no available research on the effects of this compound as an inhibitor of dihydrodipicolinate synthase or any other specific microbial enzymes. The existing literature on inhibitors of dihydrodipicolinate synthase focuses on compounds with different structural scaffolds, and benzoic acid derivatives, including this compound, have not been identified as a subject of such investigations.
Structure-Activity Relationships in Antimicrobial Development
No structure-activity relationship (SAR) studies that include this compound could be located in the reviewed literature. General SAR studies on benzoic acid derivatives often explore the impact of various functional groups on antimicrobial potency, but the specific contribution of a cyclobutoxy group at the para-position has not been documented.
Anti-inflammatory Properties
There is a lack of specific research into the anti-inflammatory properties of this compound. Although various benzoic acid derivatives have been investigated for their potential to mitigate inflammation, this specific compound does not appear in such studies.
In vitro and In vivo Models for Anti-inflammatory Assessment
No studies utilizing in vitro or in vivo models to assess the anti-inflammatory potential of this compound have been published in the available scientific literature. Consequently, there is no data on its performance in standard models such as carrageenan-induced paw edema or cell-based assays for inflammation.
Modulation of Inflammatory Mediators and Pathways
Due to the absence of dedicated studies, there is no information on whether this compound can modulate inflammatory mediators or pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), or the production of cytokines.
Antiparasitic Activity (e.g., Anti-promastigote Analysis)
No research has been conducted to evaluate the antiparasitic activity of this compound. Studies on other benzoic acid derivatives have occasionally shown activity against certain parasites, such as Leishmania promastigotes, but this compound has not been included in these investigations. Therefore, no data on its anti-promastigote or general antiparasitic efficacy is available.
Interactions with Critical Biomolecules
The biological effects of a chemical compound are fundamentally rooted in its interactions with essential biomolecules. For this compound, understanding its potential to bind with DNA and proteins is a critical first step in characterizing its bioactivity.
DNA Binding Studies and Consequent Biological Effects
The interaction of small molecules with DNA can lead to significant biological outcomes, including the disruption of DNA replication and transcription, which can manifest as antimicrobial or cytotoxic activity. Benzoic acid derivatives have been noted for their potential to interact with DNA. The primary modes of non-covalent interaction are intercalation, groove binding, and electrostatic interactions.
To elucidate the potential DNA binding properties of this compound, a suite of biophysical studies would be necessary. The following table outlines common experimental approaches and the nature of the data they provide.
| Experimental Technique | Description | Potential Findings for this compound |
|---|---|---|
| UV-Visible Absorption Titration | Monitors changes in the absorption spectrum of the compound upon incremental addition of DNA. | A hypochromic (decrease in absorption) or hyperchromic (increase in absorption) shift would suggest an interaction, with hypochromism often being indicative of intercalation. |
| Fluorescence Spectroscopy | Measures the quenching or enhancement of the compound's intrinsic fluorescence in the presence of DNA. | Significant changes in fluorescence intensity can indicate binding affinity and provide insights into the binding mode. |
| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary structure of DNA upon binding of the compound. | Perturbations in the characteristic CD bands of DNA would confirm an interaction and suggest conformational changes. |
| Molecular Docking | Computational simulation to predict the binding pose and energy of the compound with a DNA model. | Could predict whether this compound preferentially binds to the major or minor groove or intercalates between base pairs. |
Protein Interactions and Induction of Thermal Stability Shifts
The interaction of small molecules with proteins is a cornerstone of pharmacology. Such interactions can modulate the protein's function, leading to a therapeutic or toxic effect. Thermal shift assays provide a robust method for detecting these binding events by measuring changes in protein stability. The binding of a ligand typically stabilizes a protein, resulting in an increase in its melting temperature (Tm).
Should this compound be investigated for its interaction with a specific protein target, a thermal shift assay would be a primary screening tool. The expected data from such an experiment is illustrated below.
| Condition | Melting Temperature (Tm) | Interpretation |
|---|---|---|
| Protein alone | e.g., 50 °C | Baseline thermal stability of the target protein. |
| Protein + this compound | e.g., 55 °C | A significant increase in Tm would indicate that the compound binds to and stabilizes the protein. |
General Biological Screening Methodologies and Assays
To identify the biological activities of this compound, a broad screening approach is typically employed. This involves a battery of standardized assays designed to detect common biological effects. Given the structural features of the molecule, initial screening would likely focus on antimicrobial and anti-inflammatory activities, as these are common among benzoic acid derivatives. nih.govnih.govglobalresearchonline.net
The following table summarizes key screening assays that would be relevant for characterizing the biological profile of this compound.
| Activity Area | Assay | Endpoint Measured |
|---|---|---|
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Lowest concentration of the compound that prevents visible growth of a microorganism. |
| Anti-inflammatory | LPS-stimulated Macrophage Assay | Inhibition of nitric oxide (NO) or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production. |
| Anticancer | MTT or MTS Cell Viability Assay | Reduction in the viability of cancer cell lines. |
| Enzyme Inhibition | Specific Enzyme Activity Assay | Inhibition of the activity of a target enzyme (e.g., cyclooxygenase for anti-inflammatory activity). |
Mechanistic Elucidation of Observed Biological Responses
Following the identification of a biological activity in screening assays, the subsequent research phase focuses on elucidating the underlying mechanism of action. This involves identifying the specific molecular targets and signaling pathways that are modulated by the compound. For instance, if this compound were to exhibit enzyme inhibitory activity, it would be crucial to determine the nature of this inhibition. Enzyme inhibitors are broadly classified as reversible or irreversible, with reversible inhibitors further categorized as competitive, non-competitive, or uncompetitive. bioninja.com.aulibretexts.org
The determination of the inhibition mechanism often involves kinetic studies where the enzyme reaction rate is measured at varying substrate and inhibitor concentrations. The results are typically visualized using a Lineweaver-Burk plot.
Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the synthesis and biological testing of a series of structurally related compounds to determine how specific chemical features influence their biological activity. For this compound, a systematic SAR investigation would involve modifying its three main structural components: the cyclobutoxy group, the aromatic ring, and the carboxylic acid group.
Studies on other series of benzoic acid derivatives have established key SAR principles. For example, the nature and position of substituents on the benzoic acid ring can dramatically alter biological activity, including enzyme inhibition and antimicrobial effects. iomcworld.comnih.govmdpi.com The lipophilicity and steric bulk of the 4-alkoxy group are often critical determinants of potency and selectivity. researchgate.net
An SAR campaign for this compound would likely involve the synthesis and evaluation of analogs as detailed in the following table.
| Modification Site | Example Analogs | Rationale |
|---|---|---|
| Cycloalkoxy Group | 4-Cyclopropyloxybenzoic acid, 4-Cyclopentyloxybenzoic acid | To investigate the effect of ring size and lipophilicity on activity. |
| Aromatic Ring | 3-Chloro-4-cyclobutoxybenzoic acid, 3-Methyl-4-cyclobutoxybenzoic acid | To explore the influence of electronic and steric effects of ring substituents. |
| Carboxylic Acid | 4-Cyclobutoxybenzamide, Methyl 4-cyclobutoxybenzoate | To determine the necessity of the acidic proton for biological activity. |
By correlating these structural modifications with changes in biological activity, a comprehensive SAR profile can be developed, guiding the design of more potent and selective analogs.
Advanced Analytical Methodologies for 4 Cyclobutoxybenzoic Acid and Its Metabolites
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of 4-Cyclobutoxybenzoic acid. UPLC, by utilizing smaller particle size columns (typically under 2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. researchgate.netmdpi.com
Developing a robust HPLC or UPLC method is essential for the accurate quantification and purity assessment of this compound. The process involves the systematic optimization of several chromatographic parameters to achieve adequate separation from impurities and metabolites. ekb.eg
A typical reversed-phase HPLC (RP-HPLC) method is preferred for benzoic acid derivatives. longdom.org Method development begins with selecting an appropriate stationary phase, often a C18 column, which separates compounds based on their hydrophobicity. longdom.orgkoreascience.kr The mobile phase composition, a critical factor, is usually a mixture of an aqueous buffer (like phosphate (B84403) buffer or dilute formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components, including the parent compound and any related impurities. ekb.eg
Key validation parameters, established according to International Conference on Harmonization (ICH) guidelines, ensure the method's reliability. mdpi.comekb.eg These include:
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products. longdom.org
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. longdom.orgthaiscience.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. longdom.orgthaiscience.info
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix. ekb.eglongdom.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, assessed at intra-day and inter-day levels. thaiscience.info
Below is an example of a typical set of HPLC conditions for the analysis of a benzoic acid derivative.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 1260/Infinity-II or similar | ekb.eg |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ekb.egresearchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | researchgate.netvu.edu.au |
| Mobile Phase B | Acetonitrile | researchgate.netvu.edu.au |
| Gradient Program | Linear gradient, e.g., 5% B to 90% B over 30 minutes | ekb.eg |
| Flow Rate | 1.0 mL/min | longdom.org |
| Column Temperature | 30-40 °C | ekb.eg |
| Injection Volume | 10-20 µL | ripublication.com |
| Detection | UV at 230-280 nm | longdom.orgnih.gov |
Should this compound be metabolized into chiral compounds, or if chiral intermediates are used in its synthesis, their separation is critical. HPLC is the predominant technique for enantioseparation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds, including those with carboxylic acid functional groups. nih.govwindows.netresearchgate.net The separation of enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs), which are also carboxylic acids, is commonly performed using these types of columns. nih.gov Mobile phases for chiral separations can be normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase, with the latter being compatible with mass spectrometry. windows.net
To enhance sensitivity and selectivity, HPLC and UPLC systems are coupled with various advanced detectors.
UV-Vis Detection: This is the most common detection method for compounds containing a chromophore, such as the benzene (B151609) ring in this compound. upb.ro The wavelength for detection is selected based on the compound's maximum absorbance (λmax) to ensure optimal sensitivity. nih.govnih.gov For benzoic acid derivatives, detection is typically set in the 230-280 nm range. longdom.orgnih.gov Diode Array Detection (DAD) or Photo Diode Array (PDA) detectors can acquire a full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. upb.ro
Fluorescence Detection: If this compound or its metabolites possess native fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis. researchgate.net For non-fluorescent compounds, pre- or post-column derivatization with a fluorescent tag can be employed to enable this detection mode. nih.gov
Mass Spectrometry (MS) Detection: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound and its metabolites. nih.gov LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which allows for the unambiguous identification of the target compound. koreascience.krrsc.org Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is used for quantitative analysis by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). mdpi.comvu.edu.au High-resolution mass spectrometry, such as Time-of-Flight (TOF), provides highly accurate mass measurements, facilitating the identification of unknown metabolites and impurities. researchgate.netnih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile carboxylic acid, it requires a chemical derivatization step to convert it into a more volatile form prior to GC analysis. nih.govresearchgate.net A common derivatization procedure for acidic protons is silylation, for instance, by reacting the sample with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability for successful GC separation and detection, typically by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.gov
Thin Layer Chromatography (TLC) for Qualitative Analysis and Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the qualitative analysis of this compound. researchgate.net It is particularly useful for monitoring the progress of a chemical synthesis by spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate mobile phase. researchgate.net By comparing the spots of the reaction mixture with those of the starting material and product standards, one can quickly assess the consumption of reactants and the formation of the desired product. nih.gov Visualization of the spots is typically achieved under UV light (if the compound is UV-active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or p-anisaldehyde. researchgate.net The retention factor (Rf) value can be used for preliminary identification. nih.gov
Optimized Sample Preparation and Purification Techniques (e.g., Solid-Phase Extraction (SPE))
Effective sample preparation is a critical step to remove interfering components from the sample matrix and concentrate the analyte before analysis. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes like this compound from complex aqueous samples. nih.govcsbsju.edu
For an acidic compound, an anion-exchange SPE sorbent can be employed. biotage.co.jp The method involves several steps:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water or a buffer. csbsju.edu
Sample Loading: The sample, with its pH adjusted to be at least 2 units above the pKa of the carboxylic acid group, is loaded onto the cartridge. biotage.co.jp This ensures the analyte is in its negatively charged (anionic) form, allowing it to be retained on the positively charged anion-exchange sorbent. biotage.co.jp
Washing: The cartridge is washed with a weak solvent to remove unretained, interfering compounds. csbsju.edu
Elution: The retained this compound is eluted from the sorbent by using a solvent that disrupts the ionic interaction. This is typically achieved by using a solvent with a low pH (to neutralize the analyte) or a high ionic strength buffer. biotage.co.jp
Polymeric sorbents are also highly effective for extracting a broad range of compounds, including acidic ones, from aqueous matrices. researchgate.netcsbsju.edu
Advanced Applications and Future Research Directions
Potential in Drug Discovery and Pharmaceutical Development Pipelines
While not currently an active pharmaceutical ingredient, 4-Cyclobutoxybenzoic acid serves as a valuable building block in the drug discovery pipeline. Its structural framework is of interest in medicinal chemistry for the design of novel therapeutic agents. The benzoic acid component provides a versatile scaffold that can be readily modified, while the cyclobutoxy group offers a unique combination of lipophilicity and conformational rigidity. This is particularly advantageous in fragment-based drug discovery (FBDD), where small molecular fragments are screened and optimized to develop high-affinity ligands for biological targets.
The cyclobutyl moiety is a bioisostere for other groups, meaning it can replace them to improve a molecule's properties without losing its desired biological activity. Its distinct three-dimensional shape can explore protein binding pockets in ways that more common linear alkyl or aromatic groups cannot, potentially leading to enhanced selectivity and potency of a drug candidate. The development of new medicines often involves creating large libraries of related compounds for screening; this compound and its derivatives are ideal candidates for inclusion in such libraries aimed at targets in oncology, immunology, and metabolic diseases nimbustx.com. Furthermore, the principles of forming co-crystals with active pharmaceutical ingredients to improve properties like solubility and stability could be applied, similar to research on other benzoic acid derivatives researchgate.net.
Table 1: Potential Roles of the this compound Moiety in Drug Discovery
| Structural Feature | Potential Role/Advantage | Relevant Drug Discovery Phase |
|---|---|---|
| Benzoic Acid Core | Provides a key scaffold for chemical modification and hydrogen bonding interactions with protein targets. | Hit Identification, Lead Optimization |
| Cyclobutoxy Group | Offers unique steric profile and lipophilicity to probe binding pockets for improved selectivity and potency. | Fragment-Based Screening, Lead Optimization |
| Overall Molecule | Can be used as a fragment or building block in combinatorial libraries for high-throughput screening. | Target Validation, Hit-to-Lead |
Integration into Advanced Materials Science Research
The rigid, rod-like structure of this compound makes it a prime candidate for integration into advanced materials, particularly in the field of liquid crystals and specialized polymers. Its properties are derived from the combination of the aromatic benzoic acid core and the cycloaliphatic ether group.
Exploration as Phase-Change Materials for Energy Storage
Phase-change materials (PCMs) store and release thermal energy during phase transitions (e.g., from solid to liquid) and are crucial for thermal energy storage applications. Organic PCMs, such as fatty acids, are known for their congruent melting, chemical stability, and high latent heat storage capacity nih.gov. These organic acids are considered promising bio-based alternatives to petroleum-based PCMs for applications at temperatures below 100°C nih.gov.
However, there is a notable gap in the scientific literature regarding the specific use of this compound as a PCM. While fatty acids like capric and stearic acid have been studied for this purpose, the thermal storage properties of cyclobutoxy-substituted benzoic acids remain an unexplored area of research nih.gov. This presents an opportunity for future investigations to characterize its melting point, latent heat of fusion, and thermal stability to determine its suitability for energy storage systems.
Functionalization for Polymer and Composite Material Design
A more established application area for molecules with structures similar to this compound is in the design of polymers and composites, especially liquid crystalline polymers (LCPs). The precursor molecule, 4-hydroxybenzoic acid, is a well-known monomer used in the synthesis of high-performance LCPs nih.gov. These materials exhibit properties intermediate between crystalline solids and isotropic liquids, making them useful in electronics and high-strength fibers sigmaaldrich.com.
The introduction of the cyclobutoxy group in place of a simple hydroxyl or a linear alkyloxy chain can significantly influence the material's properties. It can alter the temperature range of the liquid crystal phases (mesophase), the viscosity, and the optical properties of the resulting polymer or mixture nih.gov. Research on other alkyloxybenzoic acids has shown that they can form liquid crystalline states through the formation of hydrogen-bonded dimers nih.govresearchgate.netinformahealthcare.com. The unique steric hindrance and conformation of the cyclobutyl group could lead to the development of novel liquid crystal materials with tailored phase behavior for advanced display technologies or smart materials.
Role in Chemical Probe Development for Biological Systems
Chemical probes are small molecules designed to interact with a specific protein target in a highly selective manner, allowing researchers to study its biological function. The design of high-quality chemical probes is a critical step in validating new drug targets. Key criteria for a good probe include high potency, proven target engagement in cells, and high selectivity over other related proteins nih.gov.
This compound represents a valuable chemical fragment for constructing such probes. In the process of optimizing a lead molecule into a chemical probe, chemists systematically modify its structure to improve its properties. The cyclobutoxy group provides a unique structural element that is less common than simple alkyl chains. This novelty can be exploited to achieve selectivity for a target protein, as the specific shape of the cyclobutyl ring may fit into a binding pocket that would not accommodate other groups as well. This allows for the fine-tuning of a molecule's interaction with its intended target while minimizing off-target effects, a crucial aspect of probe development nih.gov.
Challenges and Opportunities in the Academic Investigation of Cyclobutoxybenzoic Acids
Challenges: The primary challenge in studying this compound and its derivatives is their limited commercial availability and the relative complexity of their synthesis. The synthesis typically requires multi-step procedures starting from precursors like 4-hydroxybenzoic acid, which can be more resource-intensive than the preparation of simple alkylated analogues libretexts.orgchemicalbook.com. This can slow down initial exploratory research. Furthermore, the novelty of the compound means there is a lack of extensive, publicly available data on its physical, chemical, and biological properties, requiring researchers to undertake comprehensive characterization from first principles.
Opportunities: The challenges also create significant opportunities. The uniqueness of the cyclobutoxy moiety means there is a high potential for discovering novel properties. In materials science, this could lead to the creation of liquid crystals with unique phase transitions or polymers with new mechanical or optical characteristics. In drug discovery, molecules incorporating this group could exhibit unexpected selectivity or improved pharmacokinetic profiles. The current lack of research in areas like PCMs or specific biological activities represents a wide-open field for academic exploration and discovery.
Table 2: Comparison of Research Focus for Different Benzoic Acid Derivatives
| Compound Class | Primary Research Application | Key Investigated Properties |
|---|---|---|
| Fatty Acids (e.g., Capric Acid) | Phase-Change Materials nih.govnih.gov | Melting Point, Latent Heat, Thermal Stability |
| Alkyloxybenzoic Acids | Liquid Crystals researchgate.netinformahealthcare.com | Mesophase Temperature Range, Optical Anisotropy |
| Hydroxybenzoic Acids | Polymer Monomers nih.gov, Synthesis Precursors libretexts.org | Reactivity, Polymerization Behavior |
| Cyclobutoxybenzoic Acids | Emerging/Unexplored | Potential in both Liquid Crystals and as a Medicinal Chemistry Scaffold |
Emerging Research Methodologies and Interdisciplinary Approaches
The investigation of this compound can be significantly accelerated by adopting emerging research methodologies. An interdisciplinary approach combining synthesis, materials characterization, and computational modeling is essential.
Computational Chemistry: In silico methods are crucial for predicting the properties of new molecules before undertaking laborious synthesis. For this compound, computational tools can predict its liquid crystalline behavior, its potential as a PCM by calculating thermodynamic properties, and its binding affinity to various protein targets in drug discovery pipelines. Public databases already provide predicted data such as molecular formula, SMILES notation, and InChIKey, which form the basis for more advanced modeling uni.lu.
Advanced Materials Characterization: A combination of techniques is necessary to fully characterize materials derived from this compound. For liquid crystals, this includes Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM), and Transmitted Light Intensity (TLI) to determine phase transition temperatures and identify mesophases informahealthcare.com. For potential surface applications, inverse gas chromatography can be used to investigate surface energy and acidity/basicity nih.gov.
High-Throughput Synthesis and Screening: Incorporating this compound into automated synthesis platforms would allow for the rapid creation of a library of derivatives. These libraries could then be subjected to high-throughput screening to quickly identify promising candidates for either materials science applications or biological activity.
By leveraging these advanced, interdisciplinary methods, researchers can efficiently overcome the current lack of data and unlock the full potential of this compound and its derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-cyclobutoxybenzoic acid, and how do reaction conditions impact yield?
Methodological Answer:
Synthesis typically involves coupling cyclobutanol with a benzoic acid derivative. Key steps include:
Esterification/Protection: Protect the carboxylic acid group of 4-hydroxybenzoic acid using trimethylsilyl chloride (TMSCl) to prevent side reactions .
Etherification: React the protected intermediate with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the cyclobutoxy group .
Deprotection: Remove the protecting group using acidic hydrolysis (e.g., HCl in THF/water) .
Critical Factors:
- Temperature control during etherification to minimize cyclobutane ring-opening.
- Solvent polarity (DMF enhances nucleophilicity of the alkoxide intermediate).
- Yield optimization via stoichiometric ratios (1:1.2 benzoic acid derivative to cyclobutyl bromide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
